Xanthine Amine Congener (XAC) is a synthetic, high-affinity antagonist for adenosine receptors. [] It is classified as an 8-phenylxanthine derivative, a class of compounds known for their adenosine receptor blocking properties. [] XAC plays a crucial role in scientific research as a pharmacological tool to investigate the physiological and pathological roles of adenosine receptors, particularly the A1 subtype. [, , , , ]
Xanthine amine congener is classified as an adenosine receptor antagonist, specifically targeting the A1 and A2 subtypes of adenosine receptors. It is synthesized as a derivative of 1,3-dipropyl-8-phenylxanthine, which is a well-known xanthine analog used in various studies to explore receptor interactions and pharmacological effects. The compound has been utilized in both in vitro and in vivo studies to better understand adenosine receptor dynamics and their implications in neurological functions .
The synthesis of xanthine amine congener involves several key steps, primarily focusing on the modification of the xanthine core structure to enhance its receptor binding properties. The synthesis can be summarized as follows:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical in achieving optimal yields and purity of the final product.
The molecular structure of xanthine amine congener can be described as follows:
Xanthine amine congener participates in several chemical reactions relevant to its pharmacological activity:
These reactions are often studied using radiolabeled forms to quantify binding affinities and kinetics under various experimental conditions .
The mechanism of action for xanthine amine congener primarily involves:
Xanthine amine congener exhibits several notable physical and chemical properties:
Xanthine amine congener has several scientific applications:
The development of functionalized congeners represented a paradigm shift in adenosine receptor (AR) pharmacology during the early 1980s. Early AR antagonists like caffeine and theophylline exhibited significant limitations: low affinity (micromolar range), non-selectivity across AR subtypes (A₁, A₂A, A₂B, A₃), and minimal utility as molecular probes. Theophylline, for example, demonstrates binding affinities (Kᵢ) of 6,770 nM at human A₁ receptors and 1,710 nM at A₂A receptors, with even weaker activity at A₂B and A₃ subtypes [2]. These natural xanthines served as starting points for systematic structural optimization. Researchers recognized that strategic modifications could enhance both affinity and selectivity while introducing chemical handles for conjugation. The functionalized congener approach specifically aimed to incorporate moieties (e.g., primary amines) into antagonist scaffolds, enabling the creation of radiolabeled probes, affinity chromatography resins, and bioconjugates without compromising receptor interaction [4]. This strategy addressed a critical need for precise tools to study AR distribution, signaling, and purification.
Table 1: Binding Affinities of Early Xanthines vs. Optimized Congeners at Adenosine Receptors
Compound | A₁ Kᵢ (nM) | A₂A Kᵢ (nM) | A₂B Kᵢ (nM) | A₃ Kᵢ (nM) | Key Limitations |
---|---|---|---|---|---|
Caffeine | 10,700–47,000 | 9,560–48,000 | 10,400–33,800 | >100,000 | Very low affinity, non-selective |
Theophylline | 4,710–14,000 | 1,710–25,300 | 5,630–74,000 | 22,300–86,400 | Moderate affinity, non-selective |
1,3-Dipropylxanthine | 340–700 | 5,160–6,600 | 680–1,110 | 1,940 | Improved affinity, limited selectivity |
XAC | 0.17–3.0* | ~50–100* | ~100–200* | >1,000* | High A₁ affinity, functionalized chain |
Note: Species-dependent (see section 1.3). Data compiled from [1] [2] [3].
Xanthine Amine Congener (XAC; 8-[4-[[[[(2-Aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-dipropylxanthine) emerged from a systematic structure-activity relationship (SAR) campaign targeting the xanthine core:
XAC’s design resulted in sub-nanomolar affinity at the A₁ receptor (Kd = 1.23 nM in rat cortex, 0.17 nM in calf brain) while retaining significant, albeit lower, affinity at A₂A and A₂B subtypes, making it a potent, non-selective AR antagonist suitable for probe development [1] [3]. Its synthesis, initially achieved via carbodiimide coupling or acid chloride routes [6], has been optimized using safer reagents like COMU for the critical amide bond formation step [6].
Table 2: Key Structural Features of XAC and Their Pharmacological Roles
Structural Element | Chemical Modification | Pharmacological Impact | Rationale |
---|---|---|---|
Xanthine Core (N1,N3) | Dimethyl → Dipropyl | ~10-20 fold ↑ A₁ affinity vs theophylline | Enhanced hydrophobic contact within receptor binding pocket |
C8 Position | Hydrogen → Phenyl ring | Major ↑ A₁ affinity (Kᵢ low nM range for DPPX) | Fills deep hydrophobic sub-pocket of A₁ receptor |
para-Position of C8 Phenyl | Hydrogen → -O-CH₂-C(O)-NH-CH₂-CH₂-NH₂ | ↓ Nonspecific binding; ↑ water solubility; Provides conjugation site | Hydrophilic chain reduces membrane partitioning; Amino group enables labeling |
Linker Chemistry | Ester (XAC) vs Amide (e.g., XCC) | Modulates stability, affinity profile & selectivity | Amides often more stable; Subtle steric/electronic effects on receptor fit |
Prior to XAC, adenosine receptor binding studies relied heavily on agonists like [³H]NECA or the moderately selective A₁ antagonist [³H]1,3-diethyl-8-phenylxanthine ([³H]DPX). These ligands suffered from significant drawbacks:
Table 3: Properties of [³H]XAC as a Radioligand Across Species and Receptor Subtypes
Parameter | Rat Cerebral Cortex (A₁) | Calf Brain (A₁) | Guinea Pig (A₁) | Rabbit Striatum (A₂A)* |
---|---|---|---|---|
Kd (nM) | 1.23 | 0.17 | 3.0 | 3.8 |
Bmax | 580 fmol/mg protein | Not reported | Not reported | 1.23 pmol/mg protein |
Association Rate (k₁) | Not reported | Not reported | Not reported | 0.13 min⁻¹ nM⁻¹ |
Dissociation Rate (k₋₁) | Not reported | Not reported | Not reported | 0.36 min⁻¹ |
Specific Binding | >70% | >70% | >70% | ~70% |
Key Utility | Standard A₁ antagonist ligand | Highest affinity A₁ | Lower affinity A₁ | A₂A antagonist ligand with CPX block |
Note: A₂A binding measured in presence of 50 nM CPX to block A₁ receptors. Data from [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7